molecular formula C11H22ClN3O2 B1383767 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride CAS No. 2109195-12-0

4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride

Cat. No.: B1383767
CAS No.: 2109195-12-0
M. Wt: 263.76 g/mol
InChI Key: QMNBIRQLQMHWCQ-UHFFFAOYSA-N
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Description

4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a naphthyridine core, a hydroxy group, and a carboxamide moiety. It is often used in research settings for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Formation of the Carboxamide Moiety: This can be done through amidation reactions using suitable amine and carboxylic acid derivatives.

    Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups may play a crucial role in binding to biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide hydrochloride: Similar structure but with a sulfonamide group instead of a carboxamide group.

    4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

Properties

IUPAC Name

4a-hydroxy-N,N-dimethyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.ClH/c1-13(2)10(15)14-6-4-11(16)3-5-12-7-9(11)8-14;/h9,12,16H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNBIRQLQMHWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC2(CCNCC2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
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4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
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4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
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4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
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4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
Reactant of Route 6
4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride

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